REACTION_SMILES
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[Br:1][c:2]1[n:3][cH:4][cH:5][c:6]([Cl:9])[c:7]1[NH2:8].[C:16](=[O:17])([O-:18])[O-:19].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:27][CH2:28][O:29][C:30]([CH3:31])=[O:32].[CH:10]1([B:13]([OH:14])[OH:15])[CH2:11][CH2:12]1.[Cs+:20].[Cs+:21].[OH2:33]>>[c:2]1([CH:10]2[CH2:11][CH2:12]2)[n:3][cH:4][cH:5][c:6]([Cl:9])[c:7]1[NH2:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(Cl)ccnc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)C1CC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
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Nc1c(Cl)ccnc1C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |